molecular formula C18H20N4S B1418724 N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide CAS No. 1092352-17-4

N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide

Cat. No. B1418724
M. Wt: 324.4 g/mol
InChI Key: RUBBMRULCUDNQP-DEDYPNTBSA-N
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Description

“N’-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide” is a compound that has been studied for its potential biological activities . It is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton .


Synthesis Analysis

The synthesis of this compound involves the design and creation of novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton . These compounds are characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton . It is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its antiproliferative activity on a panel of cancer cell lines . The compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Scientific Research Applications

Anticancer Activity

4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, including structures similar to N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide, have shown promising applications in various pharmacological fields, including anticancer activity. The synthesis and characterization of such compounds have led to the development of derivatives with significant anticancer properties (Rao, V. Rao, & Prasad, 2018).

Anticonvulsant Activities

Studies on derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have revealed significant anticonvulsant activities. These compounds, including those with structural similarities to N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide, have been evaluated for their efficacy against seizures induced by N-methyl-D-aspartate (NMDA) in mice, demonstrating substantial anticonvulsant effects (Ohkubo et al., 1996).

Antioxidant Properties

Compounds structurally related to N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide have been synthesized and evaluated for their potential as antioxidant agents. These derivatives have shown promising results in in vitro studies, indicating their potential in combating oxidative stress-related conditions (Vartale, Halikar, Pawar, & Tawde, 2016).

Insecticidal Properties

Pyridine derivatives, closely related to the compound , have been synthesized and tested for their insecticidal properties, particularly against aphids. Some of these compounds have demonstrated significant insecticidal activities, suggesting potential applications in agricultural pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

properties

IUPAC Name

N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-21(2)13-20-18-16(10-19)15-8-9-22(12-17(15)23-18)11-14-6-4-3-5-7-14/h3-7,13H,8-9,11-12H2,1-2H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBBMRULCUDNQP-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C2=C(S1)CN(CC2)CC3=CC=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide
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N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide
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N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 4
N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 5
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N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide
Reactant of Route 6
N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide

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